2,3-dihydro-1,8-naphthyridin-4(1H)-one
Overview
Description
2,3-Dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound with a bicyclic structure that includes a naphthyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure allows for various chemical modifications, making it a versatile scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the naphthyridine ring. For example, starting from 2-aminopyridine and an appropriate aldehyde, the reaction proceeds under acidic conditions to yield the desired compound.
Another method involves the reduction of 1,8-naphthyridin-4-one using hydrogenation or other reducing agents like sodium borohydride. This reduction step is crucial to obtain the dihydro form of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,8-naphthyridin-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction can lead to fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 1,8-Naphthyridin-4-one.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthyridine compounds.
Scientific Research Applications
2,3-Dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzymes by mimicking the substrate or binding to the active site, preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridin-4-one: The oxidized form, which lacks the dihydro characteristic.
2,3-Dihydro-1,8-naphthyridin-4-amine: A derivative with an amine group at the 4-position.
1,8-Naphthyridine: The fully unsaturated parent compound.
The uniqueness of this compound lies in its partially reduced state, which imparts different chemical reactivity and biological activity compared to its fully oxidized or fully reduced counterparts. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.
Properties
IUPAC Name |
2,3-dihydro-1H-1,8-naphthyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXFIOPGKDBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601043 | |
Record name | 2,3-Dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676515-33-6 | |
Record name | 2,3-Dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.